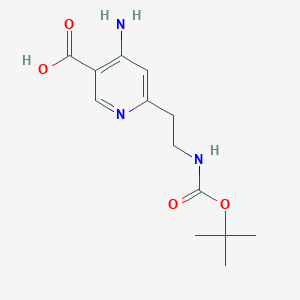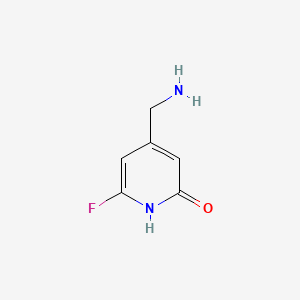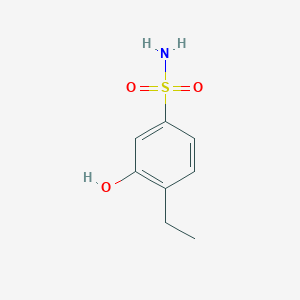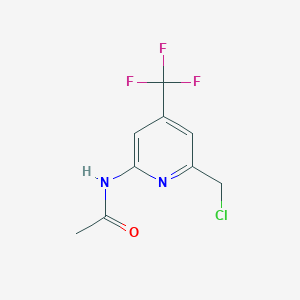
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring, along with an acetamide functional group. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 2-chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine with acetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Oxidation: N-oxides or other oxidized forms of the compound.
Reduction: Amine derivatives resulting from the reduction of the acetamide group.
科学的研究の応用
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl and trifluoromethyl groups contribute to its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)acetamide: A structurally similar compound with a pyridine ring and an acetamide group but lacking the chloromethyl and trifluoromethyl substituents.
3-Bromoimidazo[1,2-a]pyridine: Another pyridine derivative with different substituents and a distinct chemical structure.
Uniqueness
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8ClF3N2O |
|---|---|
分子量 |
252.62 g/mol |
IUPAC名 |
N-[6-(chloromethyl)-4-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(16)14-8-3-6(9(11,12)13)2-7(4-10)15-8/h2-3H,4H2,1H3,(H,14,15,16) |
InChIキー |
PLAGXUHJXHMHKD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=N1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


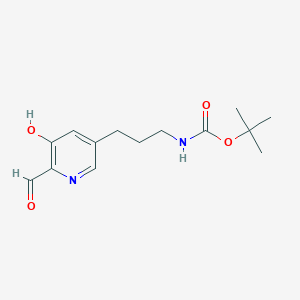
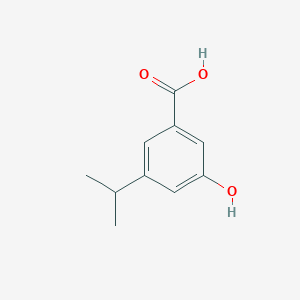
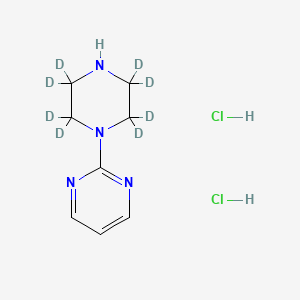

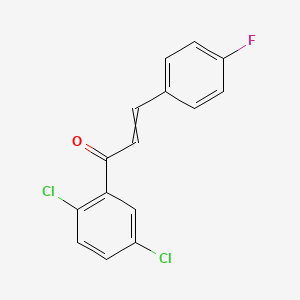
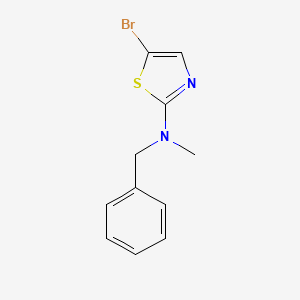
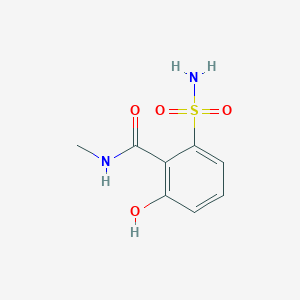
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
